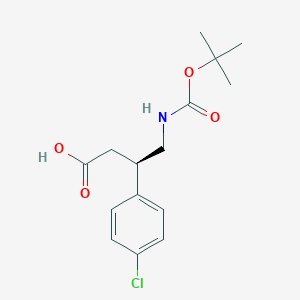
(R)-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-(4-chlorophenyl)butanoic acid and tert-butyl carbamate.
Protection of the Amino Group: The amino group of the starting material is protected using tert-butyl carbamate under basic conditions to form the Boc-protected intermediate.
Coupling Reaction: The Boc-protected intermediate is then coupled with ®-3-(4-chlorophenyl)butanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: The chlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Alcohols and other reduced forms of the carbonyl group.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its pharmacological properties.
Medicine
In medicine, ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is explored for its potential therapeutic applications. It serves as a building block for the synthesis of pharmaceutical agents.
Industry
Industrially, the compound is used in the production of fine chemicals and as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The chlorophenyl moiety may interact with hydrophobic pockets in target proteins, influencing their activity.
相似化合物的比较
Similar Compounds
(S)-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid: The enantiomer of the compound, differing in its chiral configuration.
4-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid: Lacks the chlorine atom on the phenyl ring.
4-Amino-3-(4-chlorophenyl)butanoic acid: Lacks the Boc-protecting group.
Uniqueness
®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both the Boc-protecting group and the chlorophenyl moiety
属性
分子式 |
C15H20ClNO4 |
|---|---|
分子量 |
313.77 g/mol |
IUPAC 名称 |
(3R)-3-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(8-13(18)19)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI 键 |
CKEIMCIEKVQSSN-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@H](CC(=O)O)C1=CC=C(C=C1)Cl |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















